Superior Potency Within the β-Nitrostyrene Series: Direct Head-to-Head IC50 Comparison
In a direct, head-to-head in vitro enzyme inhibition assay, SARS-CoV-2 3CLpro-IN-15 (compound a, 4-nitro-β-nitrostyrene) exhibited the lowest IC50 value among a panel of seven synthesized β-nitrostyrene derivatives [1]. Its IC50 of 0.7297 µM is 1.44-fold lower (more potent) than the next most active analog (compound b, IC50 = 1.051 µM) and 10.4-fold lower than the least active analog (compound g, IC50 = 7.596 µM) [2]. This quantitative ranking establishes compound a as the most effective 3CLpro inhibitor within this chemical series.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.7297 µM |
| Comparator Or Baseline | Compound b: 1.051 µM; Compound c: 1.763 µM; Compound d: 2.043 µM; Compound e: 6.648 µM; Compound f: 5.069 µM; Compound g: 7.596 µM |
| Quantified Difference | 1.44-fold lower IC50 than compound b; 10.4-fold lower IC50 than compound g. |
| Conditions | In vitro SARS-CoV-2 3CLpro enzyme activity inhibition assay using a fluorogenic substrate (Dabcyl-KTSAVLQ↓SGFRKME-Edans); measurements performed in triplicate with a fixed enzyme concentration and varying inhibitor concentrations to determine IC50 [1]. |
Why This Matters
Procurement of the most potent analog ensures maximum assay sensitivity and provides a clear benchmark for evaluating novel inhibitors within this chemotype.
- [1] Jia ZJ, Lan XW, Lu K, Meng X, Jing WJ, Jia YR, Zhao J. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. J Mol Struct. 2023 Jul 15;1284:135409. View Source
- [2] Jia ZJ, Lan XW, Lu K, Meng X, Jing WJ, Jia YR, Zhao J. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. J Mol Struct. 2023 Jul 15;1284:135409. Table 3. View Source
